molecular formula C19H15F2N3O3S B2895675 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide CAS No. 921544-44-7

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide

Cat. No. B2895675
CAS RN: 921544-44-7
M. Wt: 403.4
InChI Key: YOTBHHGNILHAJS-UHFFFAOYSA-N
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Description

“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide” is an organic compound that contains a pyridazine ring, which is a type of nitrogen-containing heterocycle . It also contains a benzamide group and an ethylsulfonyl group. The molecular formula is C19H17N3O3S, and the molecular weight is 367.42.


Molecular Structure Analysis

The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is connected to a phenyl ring through a nitrogen atom, forming an amide linkage with a benzamide group. The benzamide group is substituted with two fluorine atoms.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic rings .

Scientific Research Applications

Radiotracer Development

Compounds with structures similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide have been investigated for their potential as radiotracers. For instance, radiolabeled nonpeptide angiotensin II antagonists have been developed for imaging angiotensin II AT1 receptors, demonstrating the utility of these compounds in biomedical imaging and diagnostics (Hamill et al., 1996).

Antimicrobial Activity

Novel heterocyclic compounds incorporating sulfamoyl moieties have shown promising results as antimicrobial agents. This suggests that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide and similar compounds could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial and antifungal agents (Darwish et al., 2014).

Solubility and Drug Delivery

The solubility and thermodynamic properties of pyridazinone derivatives have been studied extensively, highlighting the challenges associated with the poor aqueous solubility and toxicity of these compounds. Such studies are crucial for improving drug delivery systems and enhancing the bioavailability of pharmaceutical agents (Imran et al., 2017).

Drug Repurposing for COVID-19

Antimalarial sulfonamides have been theoretically investigated for their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This research avenue suggests that compounds like N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide might be repurposed for treating emerging diseases, thus contributing to the rapid development of therapeutic options (Fahim & Ismael, 2021).

Synthesis and Chemical Properties

The synthesis and characterization of new chemical entities bearing the sulfonamido moiety indicate the versatility of these compounds in medicinal chemistry and drug design. Such studies underscore the importance of understanding the chemical properties of sulfonamide-based compounds for the development of novel therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Future Directions

The future research directions for this compound could involve studying its biological activity, given that many pyridazine compounds have shown a wide range of pharmacological activities . Additionally, further studies could explore its synthesis and reactions .

properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)17-11-10-16(23-24-17)12-6-8-13(9-7-12)22-19(25)18-14(20)4-3-5-15(18)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTBHHGNILHAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide

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